molecular formula C18H26N2O2 B5259785 1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide

1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide

Cat. No.: B5259785
M. Wt: 302.4 g/mol
InChI Key: DVZKZQCCKWBDSA-UHFFFAOYSA-N
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Description

1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique chemical structure, which includes an acetyl group, a piperidine ring, and a 4-methylphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the 4-Methylphenylpropyl Group: This step involves the alkylation of the piperidine ring with 1-(4-methylphenyl)propyl bromide or a similar reagent.

The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-acetyl-N-(4-methylphenyl)piperidine-4-carboxamide: Similar structure but lacks the propyl group.

    N-acylpiperidine: A broader class of compounds with varying acyl groups.

    Piperidine-4-carboxamide: Basic structure without acetyl or phenyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-17(15-7-5-13(2)6-8-15)19-18(22)16-9-11-20(12-10-16)14(3)21/h5-8,16-17H,4,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZKZQCCKWBDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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